Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)
Description
Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH₂) is a synthetic glycoconjugate featuring a branched glycan core composed of mannose (Man) and talose (Tal) residues linked to a para-aminophenyl (Ph(4-NH₂)) aglycone. The structure includes:
- α1-3 linkage: A mannose residue linked via α1-3 to a central talose.
- α1-6 branching: A second mannose residue attached via α1-6 to the same talose.
This compound is structurally analogous to high-mannose N-glycans but substitutes talose for the canonical terminal mannose, altering its biochemical interactions .
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6R)-6-(4-aminophenoxy)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO16/c25-8-1-3-9(4-2-8)37-24-20(35)21(41-23-19(34)17(32)14(29)11(6-27)39-23)15(30)12(40-24)7-36-22-18(33)16(31)13(28)10(5-26)38-22/h1-4,10-24,26-35H,5-7,25H2/t10-,11-,12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZFWBHGVXXCSS-RSWCXKNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” involves the stepwise addition of monosaccharides using glycosyltransferases. The process typically starts with the assembly of a lipid-linked oligosaccharide precursor on the endoplasmic reticulum membrane. The addition of mannose residues is catalyzed by specific mannosyltransferases, such as Alg2, which adds both an alpha-1,3- and alpha-1,6-mannose onto the core structure .
Industrial Production Methods
Industrial production of such complex glycans often involves the use of recombinant DNA technology to express the necessary glycosyltransferases in microbial or mammalian cell systems. These systems can be optimized for large-scale production through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
“Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar residues.
Reduction: This reaction can reduce the aldehyde or ketone groups present in the structure.
Substitution: This reaction can involve the replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the stability of the glycan structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield sugar alcohols.
Scientific Research Applications
“Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” has several scientific research applications:
Chemistry: It is used in the study of glycan structures and their interactions with proteins.
Biology: It plays a role in understanding cell-cell interactions and signaling pathways.
Medicine: It is investigated for its potential in cancer research, particularly in understanding how changes in glycan structures can influence tumor progression.
Industry: It is used in the development of glycan-based therapeutics and diagnostics
Mechanism of Action
The mechanism by which “Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” exerts its effects involves its interaction with specific proteins, such as lectins. These interactions can modulate various cellular processes, including immune responses and cell signaling pathways. The molecular targets include glycan-binding proteins that recognize specific glycan structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional and Analytical Differences
- Lectin Binding: Galanthus nivalis lectin (GNL): Prefers Manα1-3Man motifs, making it highly specific for Man(a1-3)[Man(a1-6)]Man analogues but less reactive toward talose-substituted variants . Concanavalin A (Con A): Binds tri-mannose cores (e.g., Man(a1-6)Man(a1-3)Man), but substitution with talose reduces affinity due to altered stereochemistry .
- Cancer Biomarker Potential: In cancer tissues, high-mannose glycans (e.g., Man₅GlcNAc₂) show elevated α-diversity (AUC = 0.81 in predictive models) . Talose-substituted analogues like Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH₂) may exhibit distinct abundance patterns due to altered metabolic processing .
- Synthetic Accessibility: The para-aminophenyl group enables covalent immobilization on biosensors, unlike unmodified glycans. This contrasts with sialylated analogues (e.g., Neu5Ac-Gal-GlcNAc), which require enzymatic or chemical derivatization for functionalization .
Analytical Challenges
- Scale Models in Glycomics: Relative quantification of Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH₂) via mass spectrometry requires ion-intensity normalization. Cancer samples show a 1.34× average increase in total glycosylation signals, but talose-containing structures may deviate due to lower ionization efficiency .
- Nomenclature Clarity: The IUPAC-condensed name "Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH₂)" avoids ambiguity compared to SNFG graphical notation, which may overlook stereochemical details critical for talose recognition .
Research Implications
- Therapeutic Targeting: The para-aminophenyl group facilitates conjugation to drug carriers, positioning this compound as a candidate for glycan-targeted therapies.
- Diagnostic Tools: Its unique structure could improve specificity in glycan microarrays for detecting talose-specific antibodies or lectins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
